3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide is a complex organic compound that features a benzimidazole core substituted with a pyridine ring and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole and pyridine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:
Uniqueness
3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C17H18N4O/c1-11(2)8-16(22)19-13-5-6-14-15(9-13)21-17(20-14)12-4-3-7-18-10-12/h3-7,9-11H,8H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
QOYUAYBJJDGWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.